molecular formula C7H6ClNO2 B1250420 5-Chlorobenzo[d][1,3]dioxol-4-amine CAS No. 379228-45-2

5-Chlorobenzo[d][1,3]dioxol-4-amine

Cat. No.: B1250420
CAS No.: 379228-45-2
M. Wt: 171.58 g/mol
InChI Key: YUTNKFUXNHFBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a white crystalline solid with a melting point of 176-178°C. This compound has been widely studied for its diverse applications in scientific research, particularly in medicinal chemistry, biochemistry, and pharmacology.

Biochemical Analysis

Biochemical Properties

5-Chlorobenzo[d][1,3]dioxol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their catalytic functions. The nature of these interactions can vary, ranging from covalent bonding to non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact metabolic pathways by interacting with key enzymes involved in cellular respiration and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. This binding may result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorobenzo[d][1,3]dioxol-4-amine typically involves the reaction of 5-chloro-1,3-benzodioxole with ammonia or an amine under specific conditions. One common method involves the use of propyl cyanide as a solvent at a temperature of 96°C for 2 hours, followed by treatment with sodium hydroxide in water .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Chlorobenzo[d][1,3]dioxol-4-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions, such as the preparation of chloro(methylthio)thiazolopyridine.

    Amination Reactions: The compound can be aminated regioselectively using microwave-assisted methods.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include methylthio compounds and thiazolopyridine derivatives.

    Amination Reactions: Microwave-assisted methods often use chlorobenzoic acids as starting materials.

Major Products Formed

    Substitution Reactions: Products such as chloro(methylthio)thiazolopyridine.

    Amination Reactions: N-substituted nitroanthranilic acid derivatives.

Scientific Research Applications

5-Chlorobenzo[d][1,3]dioxol-4-amine has a wide range of applications in scientific research:

    Catalytic Applications: It has been identified as an effective catalyst for dehydrative amide condensation, especially in the synthesis of sterically demanding carboxylic acids.

    Synthesis of Antiviral and Antibacterial Agents: Derivatives of this compound have shown potential antiviral activity against tobacco mosaic virus and antibacterial activity.

    Environmental Remediation: Certain bacteria capable of degrading chloroaniline compounds have been isolated, indicating potential for environmental remediation.

Mechanism of Action

The mechanism of action of 5-Chlorobenzo[d][1,3]dioxol-4-amine involves its interaction with specific molecular targets and pathways. For example, its derivatives have been studied for their inhibitory effects on cell proliferation and apoptosis in cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrachlorobenzo[d][1,3,2]dioxaborole: Structurally related and used in catalytic applications.

    5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide: Shows antiviral activity.

    NM441: An antibacterial agent synthesized using a structurally similar precursor.

Uniqueness

5-Chlorobenzo[d][1,3]dioxol-4-amine is unique due to its versatile applications in various fields, including catalysis, antiviral and antibacterial agent synthesis, and environmental remediation. Its ability to undergo diverse chemical reactions and its structural similarity to other effective compounds make it a valuable compound in scientific research.

Properties

IUPAC Name

5-chloro-1,3-benzodioxol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTNKFUXNHFBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463654
Record name 5-Chloro-2H-1,3-benzodioxol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379228-45-2
Record name 5-Chloro-2H-1,3-benzodioxol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chlorobenzo[d][1,3]dioxol-4-amine
Reactant of Route 2
Reactant of Route 2
5-Chlorobenzo[d][1,3]dioxol-4-amine
Reactant of Route 3
5-Chlorobenzo[d][1,3]dioxol-4-amine
Reactant of Route 4
Reactant of Route 4
5-Chlorobenzo[d][1,3]dioxol-4-amine
Reactant of Route 5
5-Chlorobenzo[d][1,3]dioxol-4-amine
Reactant of Route 6
5-Chlorobenzo[d][1,3]dioxol-4-amine
Customer
Q & A

Q1: What is the primary route of excretion for 5-chloro-1,3-benzodioxol-4-amine in rats?

A1: Following intraperitoneal administration in rats, 5-chloro-1,3-benzodioxol-4-amine is primarily excreted through urine. [] The study observed that a significant majority (89.1%) of the administered dose was excreted within 48 hours, with the majority of this excretion occurring through urine within the first 12 hours. []

Q2: What is the major metabolite of 5-chloro-1,3-benzodioxol-4-amine identified in the study?

A2: The primary metabolite detected in both urine and bile was a demethylenated monosulfate conjugate of 5-chloro-1,3-benzodioxol-4-amine. [] This finding was confirmed through high-performance liquid chromatography (HPLC) analysis coupled with radioprofiling and mass spectrometry techniques. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.